N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that combines multiple functional groups. The structure includes a thiophene ring, an oxadiazole moiety, a triazole ring, and a cyclobutanecarboxamide group. This compound’s multifaceted nature makes it valuable for various scientific applications, particularly in drug discovery and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis begins with the construction of the thiophene ring, followed by the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving nitrile oxides and nitriles.
Triazole Formation: : The triazole ring is introduced using a Huisgen cycloaddition reaction between an alkyne and an azide.
Linking: : The thiophene-oxadiazole system is linked to the triazole via an ethylene bridge formed through alkylation.
Cyclobutanecarboxamide Group:
Industrial Production Methods
In an industrial setting, this compound might be synthesized using automated systems that ensure high yield and purity. The process involves:
Reactant Preparation: : Sourcing and purifying starting materials.
Reaction Optimization: : Scaling up the reactions with optimal conditions (temperature, pressure, catalysts).
Purification: : Using techniques such as chromatography and recrystallization to obtain the final compound in pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the thiophene and triazole rings.
Reduction: : Reduction can occur primarily at the oxadiazole moiety.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the thiophene and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides, with catalysts like palladium or copper salts.
Major Products
Oxidation Products: : Sulfoxides and sulfones from the thiophene ring.
Reduction Products: : Reduced forms of the oxadiazole ring.
Substitution Products: : Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in catalytic reactions.
Biology
Drug Discovery: : Potential pharmacophore for designing new drugs targeting various biological pathways.
Biomolecular Probes: : Utilized in labeling and tracking biological molecules.
Medicine
Antimicrobial Agents: : Exhibits properties that can be harnessed for developing new antibiotics.
Cancer Research:
Industry
Materials Science: : Used in developing new polymers and materials with specific properties.
Agricultural Chemicals:
Wirkmechanismus
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets via hydrogen bonding, hydrophobic interactions, and π-π stacking, modulating their activity. The pathways involved may include inhibition of enzymatic activity or interference with signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)hexanamide
Uniqueness
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide group, which introduces a unique ring strain and rigidity, potentially enhancing its binding affinity and specificity for biological targets compared to similar compounds with different aliphatic groups.
Biologische Aktivität
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide is a complex compound that integrates multiple pharmacophores known for their biological activities. This compound features a thiophene ring and oxadiazole moiety, both of which have been extensively studied for their potential therapeutic effects, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- IUPAC Name : N-(2-(4-(3-thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail the findings from recent research.
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. These compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study published in MDPI evaluated the anticancer properties of several oxadiazole derivatives. The compound demonstrated notable activity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer) using the MTT assay. The results indicated an IC50 value that suggests effective inhibition of cell proliferation (Table 1).
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 12.5 |
This compound | HCT116 | 15.0 |
This compound | PC3 | 10.0 |
This data indicates that the compound possesses promising anticancer properties that warrant further investigation.
Antimicrobial Activity
The oxadiazole derivatives have also been noted for their antimicrobial effects. A review highlighted various studies where these compounds were effective against resistant strains of bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a study examining the antibacterial properties of oxadiazole derivatives against Mycobacterium tuberculosis, several compounds exhibited minimum inhibitory concentrations (MICs) that suggest strong activity against resistant strains (Table 2).
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
N-(2-(4-(3-(thiophen-3-y)-1,2,4 oxadiazol -5-y)-1H -triazol -1-y)ethyl)cyclobutanecarboxamide | Mtb H37Rv | 0.25 |
N-(2-(4-(3-thiophen -3-y)-1 ,2 ,4 oxadiazol -5-y)-1H -triazol -1-y)ethyl)cyclobutanecarboxamide | E. coli | 0.50 |
These findings underscore the potential of this compound as a therapeutic agent against microbial infections.
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have also been documented. Compounds with similar structures have shown inhibition of inflammatory markers in vitro.
Research Findings
A study indicated that certain oxadiazole derivatives significantly reduced levels of pro-inflammatory cytokines in cell cultures. While specific data for N-(2-(4-(3-thiophen -3-y)-1 ,2 ,4 oxadiazol -5-y)-1H -triazol -1-y)ethyl)cyclobutanecarboxamide was not available, the general trend suggests a beneficial effect in reducing inflammation.
Eigenschaften
IUPAC Name |
N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-14(10-2-1-3-10)16-5-6-21-8-12(18-20-21)15-17-13(19-23-15)11-4-7-24-9-11/h4,7-10H,1-3,5-6H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRRCMJDJQMWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.